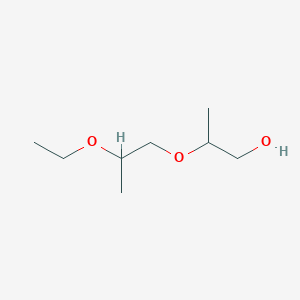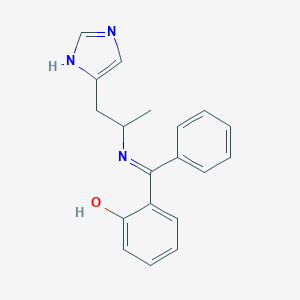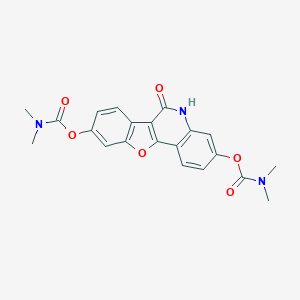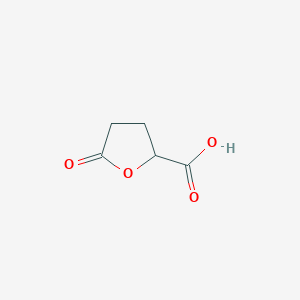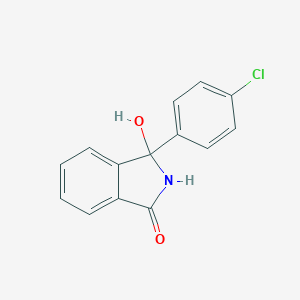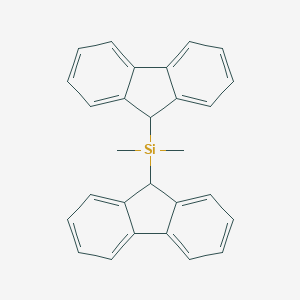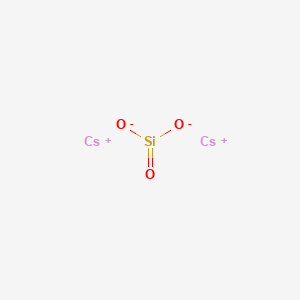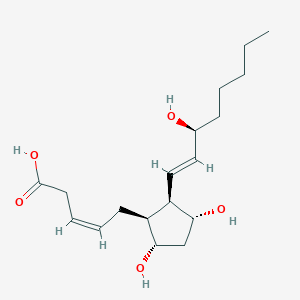
6-异戊烯基芹菜素
描述
6-Prenylapigenin is a compound structurally related to apigenin, a flavonoid known for its anti-inflammatory properties. It is a prenylated derivative, which means it has a prenyl group attached to its flavonoid skeleton. This modification often enhances the biological activity of the compound due to increased lipophilicity and potential for interaction with biological membranes and proteins.
Synthesis Analysis
The synthesis of prenylated flavonoids like 6-prenylapigenin can be achieved through various chemical reactions. For instance, the synthesis of related compounds has been demonstrated using pericyclic reactions, which exploit the propensity of prenylated quinones to undergo tautomerization and oxa 6pi-electrocyclizations, as seen in the synthesis of bioactive naphthohydroquinone mollugin and naphthoquinone dimer microphyllaquinone . Additionally, efficient syntheses of 6-prenylcoumarins, which share a similar prenylation pattern, have been described using tandem Claisen rearrangement and Wittig reactions .
Molecular Structure Analysis
The molecular structure of 6-prenylapigenin is characterized by the presence of a prenyl group attached to the flavonoid core. This structural feature is crucial for its biological activity and interaction with protein targets. The structure of related compounds has been determined using spectroscopic data analysis, which is a common method for elucidating the structures of organic compounds .
Chemical Reactions Analysis
Prenylated flavonoids like 6-prenylapigenin can participate in various chemical reactions due to their reactive sites. The prenyl group can undergo rearrangements, and the flavonoid core can participate in electrophilic and nucleophilic reactions, which can be utilized in synthetic chemistry to create diverse derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-prenylapigenin, such as solubility, stability, and reactivity, are influenced by the prenyl group. Prenylation generally increases the lipophilicity of flavonoids, which can improve their oral absorption and pharmacokinetic profile. For example, a related compound, 6''-O-succinylapigenin, was identified as highly water-soluble, which is an important property for its bioactivity and neuroprotective effects . In silico studies have also shown that 6-prenylapigenin has good toxicity and bioavailability properties, suggesting its potential as a therapeutic agent .
Relevant Case Studies
In the context of biological activities, 6-prenylapigenin and its derivatives have been studied for various pharmacological effects. For instance, 8-prenylapigenin, a compound structurally related to 6-prenylapigenin, has demonstrated anti-inflammatory and vascular protective properties. It was found to inhibit the gene expression and release of pro-inflammatory mediators through mechanisms involving the inhibition of nuclear factor-kappaB activation and reactive oxygen species accumulation. Additionally, it induced an increase in the production of atheroprotective prostacyclin by human umbilical vein endothelial cells . Another study highlighted the neuroprotective effects of 6''-O-succinylapigenin, a water-soluble derivative of apigenin, which activated the ERK/Nrf2/HO-1 pathway following ischemia in male rats . Furthermore, 6-prenylapigenin has been identified as a potential inhibitor of the Plasmodium vivax dihydrofolate reductase enzyme, which is a target for antimalarial drug design .
科学研究应用
微生物代谢和衍生物形成
肖和李(2016)使用细胞培养探索了生物活性异戊烯化芹菜素衍生物的微生物转化。他们发现毛霉有效地将6-异戊烯基芹菜素代谢为新的葡萄糖基化衍生物,突出了其在生物转化和衍生物合成中的潜力(肖和李,2016)。
潜在的抗疟疾剂
桑迪和威克(2021)进行了一项计算机模拟研究,发现6-异戊烯基芹菜素是恶性疟原虫二氢叶酸还原酶蛋白的潜在抑制剂,表明其作为抗疟疾剂的潜力(桑迪和威克,2021)。
在乳腺癌细胞自噬中的作用
布鲁内利等人(2009)研究了异戊烯基黄酮的活性,包括6-异戊烯基芹菜素,在乳腺癌细胞中,观察到对细胞增殖和自噬的影响,特别是在雌激素依赖性细胞系中(布鲁内利等人,2009)。
神经保护作用
张等人(2019)发现了具有神经保护作用的6-异戊烯基芹菜素衍生物,特别是在大鼠缺血条件下。他们的研究指出了神经保护和治疗脑缺血的潜在应用(张等人,2019)。
代谢工程用于生产
杉山等人(2011)强调了使用代谢工程在转基因植物中生产异戊烯化多酚,包括6-异戊烯基芹菜素。这项研究展示了这些化合物可扩展生产的潜力(杉山等人,2011)。
抗炎和血管保护特性
保莱蒂等人(2009)证明6-异戊烯基芹菜素具有抗炎特性,并可能有助于血管保护,表明其在治疗炎性疾病和促进血管健康的潜力(保莱蒂等人,2009)。
抗胆碱酯酶活性
佐耶姆等人(2017)研究了6-异戊烯基芹菜素的抗胆碱酯酶活性,指出了其在治疗阿尔茨海默病等神经退行性疾病中的潜在应用(佐耶姆等人,2017)。
对黑色素生物合成的抑制作用
阿容等人(2006)发现6-异戊烯基芹菜素抑制了黑色素瘤细胞中的黑色素生物合成,表明在皮肤相关疾病和治疗中的潜在应用(阿容等人,2006)。
在治疗糖尿病患者中的潜力
布拉斯等人(2020)发现6-异戊烯基芹菜素是糖原磷酸化酶的抑制剂,表明其在为糖尿病患者开发新的抗高血糖分子的作用(布拉斯等人,2020)。
细胞毒性作用和凋亡诱导
瓦特金等人(2007)研究了6-异戊烯基芹菜素的细胞毒性作用,表明其在某些癌细胞中诱导凋亡细胞死亡的潜力(瓦特金等人,2007)。
雌激素样活性
董等人(2007)合成了6-异戊烯基芹菜素,并证明了其雌激素样活性,表明其在与雌激素缺乏相关的治疗中的潜力(董等人,2007)。
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Prenylapigenin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



